molecular formula C4H9ClN2O B13895641 3-Amino-1-methyl-azetidin-2-one;hydrochloride

3-Amino-1-methyl-azetidin-2-one;hydrochloride

Cat. No.: B13895641
M. Wt: 136.58 g/mol
InChI Key: VZDPZQDBYADUIF-UHFFFAOYSA-N
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Description

3-Amino-1-methyl-azetidin-2-one;hydrochloride is a heterocyclic compound containing a four-membered ring with one nitrogen atom. Azetidines, including this compound, are known for their significant biological activities and are used in various synthetic and medicinal chemistry applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-methyl-azetidin-2-one;hydrochloride typically involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates. The starting material, (N-Boc-azetidin-3-ylidene)acetate, is obtained from (N-Boc)azetidin-3-one via the DBU-catalyzed Horner–Wadsworth–Emmons reaction . This is followed by aza-Michael addition with NH-heterocycles to yield the target functionalized 3-substituted 3-(acetoxymethyl)azetidines .

Industrial Production Methods

Industrial production methods for azetidines often involve large-scale synthesis using similar reaction conditions as described above. The scalability of these reactions is facilitated by the stability and reactivity of the azetidine ring, which allows for efficient production .

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-methyl-azetidin-2-one;hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while reduction can produce primary or secondary amines .

Mechanism of Action

The mechanism of action of 3-Amino-1-methyl-azetidin-2-one;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The azetidine ring’s strain and reactivity allow it to form stable complexes with these targets, leading to various biological effects . The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-1-methyl-azetidin-2-one;hydrochloride is unique due to its specific substitutions, which confer distinct chemical and biological properties. The presence of the amino and methyl groups enhances its reactivity and potential for forming stable complexes with biological targets .

Properties

Molecular Formula

C4H9ClN2O

Molecular Weight

136.58 g/mol

IUPAC Name

3-amino-1-methylazetidin-2-one;hydrochloride

InChI

InChI=1S/C4H8N2O.ClH/c1-6-2-3(5)4(6)7;/h3H,2,5H2,1H3;1H

InChI Key

VZDPZQDBYADUIF-UHFFFAOYSA-N

Canonical SMILES

CN1CC(C1=O)N.Cl

Origin of Product

United States

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